
1H-benzimidazole-2-carbaldehyde oxime
Overview
Description
1H-Benzimidazole-2-carbaldehyde oxime is a derivative of 1H-benzimidazole-2-carbaldehyde, synthesized via condensation of orthophenylenediamine with dichloroacetic acid to form 2-dichloromethyl-1H-benzimidazole, followed by hydrolysis to the aldehyde intermediate. Subsequent reaction with hydroxylamine yields the oxime derivative . The compound is structurally characterized by a benzimidazole core (a fused benzene and imidazole ring) with an oxime (-NHOH) group at the 2-position.
Preparation Methods
Synthesis of Benzimidazole-2-carbaldehyde Intermediates
2.1. Conventional Synthesis of Benzimidazole Derivatives
Traditional synthesis involves condensation of o-phenylenediamine with aldehydes or carboxylic acids, often requiring acid catalysis and elevated temperatures. However, recent advances focus on milder, greener routes:
- Condensation with aldehydes in aqueous media under catalyst-free conditions.
- Use of mineral water as a solvent, leveraging its mineral content to facilitate the reaction, as demonstrated in the synthesis of aryl oximes from aldehydes.
2.2. Specific Synthesis of 2-Carbaldehyde Benzimidazole
While direct literature on benzimidazole-2-carbaldehyde synthesis is limited, a plausible route involves:
- Cyclization of o-phenylenediamine with formic acid derivatives or formylating agents.
- Oxidation steps to introduce the aldehyde group at the 2-position.
The process benefits from mild conditions and environmentally friendly solvents, reducing hazardous reagents.
Conversion of Benzimidazole-2-carbaldehyde to Oxime
The key transformation involves reacting the aldehyde with hydroxylamine derivatives:
Reaction with Hydroxylamine Hydrochloride
- Mechanism: Nucleophilic addition of hydroxylamine to the aldehyde carbon, followed by dehydration, forms the oxime.
- Conditions: Typically performed at room temperature, in aqueous or mixed solvents, without catalysts, to align with green chemistry principles.
Use of Environmentally Friendly Solvents
- Mineral water has been successfully employed as a solvent, providing mineral ions that accelerate the reaction.
- Mixed solvents such as water/methanol or ethanol are also used to optimize yields and reaction times.
Reaction Optimization Data
Detailed Research Findings and Data Tables
Based on recent studies, the synthesis of oximes from aldehydes in mineral water demonstrates:
- High efficiency and rapid reaction times (as short as 5–10 minutes).
- Quantitative yields (>90%) across various aromatic aldehyde substrates.
- Environmentally benign conditions , avoiding strong acids, bases, or catalysts.
Data Summary for Aromatic Aldehydes
Proposed Mechanism
The mineral ions (carbonate, sulfate) in mineral water facilitate hydrogen bonding and stabilize transition states, thus accelerating oxime formation. The process involves:
- Nucleophilic attack of hydroxylamine on the aldehyde carbon.
- Formation of a hemiaminal intermediate.
- Dehydration to yield the oxime.
Industrial and Practical Considerations
The described methods are scalable, environmentally friendly, and cost-effective, making them suitable for industrial applications:
- No need for catalysts or hazardous reagents.
- Use of natural mineral water reduces chemical waste.
- Short reaction times increase throughput.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzimidazoles with various functional groups.
Scientific Research Applications
1H-Benzimidazole-2-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H-benzimidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The benzimidazole ring can interact with nucleic acids and proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
The structural and functional similarities of 1H-benzimidazole-2-carbaldehyde oxime to related compounds are analyzed below, focusing on substitutions, physicochemical properties, and applications.
Table 1: Key Comparative Data
Detailed Analysis
Structural Modifications and Electronic Effects
- This substitution reduces hydrogen-bonding capacity compared to the parent compound .
- C6-Fluorination (6-Fluoro derivative) : Fluorine’s electron-withdrawing nature enhances the aldehyde’s electrophilicity, accelerating oxime formation. Fluorinated benzimidazoles are often explored in anticancer and antiviral research due to improved metabolic stability .
- Imidazole vs. Benzimidazole Core (1H-Imidazole-2-carboxaldehyde oxime) : The absence of a benzene ring reduces aromatic π-π interactions, limiting applications in targeting DNA or protein pockets. However, the smaller size favors use in metal chelation or coordination chemistry .
Biological Activity
1H-benzimidazole-2-carbaldehyde oxime (CAS No. 3173-92-0) is a heterocyclic compound belonging to the benzimidazole family, notable for its oxime functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as a broad-spectrum antimicrobial agent.
Antiviral Activity
The compound has also shown antiviral properties in preliminary studies. Its mechanism appears to involve the inhibition of viral replication processes, although specific pathways are still under investigation.
Anticancer Properties
This compound has been evaluated for its anticancer effects . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The compound's cytotoxic effects were attributed to its ability to interfere with DNA topoisomerase activity, which is crucial for DNA replication and repair .
The primary mechanism of action for this compound is through the reactivation of acetylcholinesterase (AChE), which is inhibited by organophosphate compounds. By restoring AChE activity, the compound helps alleviate symptoms associated with organophosphate poisoning, such as muscle weakness and respiratory distress.
Pharmacokinetics
Pharmacokinetic profiles indicate that the absorption, distribution, metabolism, and excretion (ADME) of this compound can vary based on its chemical structure. Factors influencing its bioavailability include solubility and ionization state under different pH conditions.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various benzimidazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for standard antibiotics.
- Cytotoxicity in Cancer Cells : A comparative analysis involving several benzimidazole derivatives revealed that this compound exhibited IC50 values in the low micromolar range against HeLa and MCF7 cell lines. This suggests a promising potential for development as an anticancer therapeutic agent .
- Topoisomerase Inhibition : In vitro assays indicated that this compound effectively inhibits mammalian type I DNA topoisomerase activity, which is crucial for DNA replication. The results showed a correlation between the structural modifications of benzimidazoles and their efficacy in inhibiting topoisomerase activity .
Summary of Biological Activities
Q & A
Q. Basic: What are the recommended synthetic routes for 1H-benzimidazole-2-carbaldehyde oxime, and how can reaction conditions be optimized?
Answer: A validated synthesis involves condensing ortho-phenylenediamine with dichloroacetic acid to form 2-dichloromethyl-1H-benzimidazole, followed by hydrolysis using aqueous sodium acetate to yield the target aldehyde intermediate. Oxime formation typically employs hydroxylamine under controlled pH (e.g., acetate buffer) . Optimization includes adjusting hydrolysis duration (monitored via TLC/NMR) and exploring alternative catalysts (e.g., NaHCO₃) to minimize by-products like unhydrolyzed dichloromethyl derivatives.
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Answer: Key techniques include:
- ¹H/¹³C NMR : Confirm aldehyde proton (~9.8–10.0 ppm) and oxime (-NH-O-) protons (~8–10 ppm).
- IR : Look for C=O stretch (~1680 cm⁻¹) and O-H/N-H stretches (~3200–3400 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 161.15 (C₈H₇N₃O) . Cross-reference with databases like SciFinder or Reaxys to validate spectral assignments .
Q. Advanced: How can density functional theory (DFT) predict the electronic properties of this compound, and which exchange-correlation functional is most reliable?
Answer: Hybrid functionals like B3LYP, which incorporate exact exchange terms, provide accurate thermochemical data (e.g., ionization potentials, bond dissociation energies) . For oxime derivatives, calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare computed UV-Vis spectra with experimental data to validate electronic transitions.
Q. Advanced: How can researchers resolve contradictions in crystallographic data for benzimidazole-oxime derivatives?
Answer: Use robust refinement software (e.g., SHELXL) to model disorder or hydrogen-bonding ambiguities . For high-resolution data, employ twin refinement (SHELXT) to address pseudosymmetry. Cross-validate with Hirshfeld surface analysis to identify non-covalent interactions (e.g., C-H···O/N) that may influence packing .
Q. Intermediate: What experimental strategies mitigate decomposition of this compound during storage?
Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like the parent aldehyde or dimerized species. Use stabilizers (e.g., BHT) in aprotic solvents (DMSO, DMF) .
Q. Advanced: How do substituents on the benzimidazole ring influence supramolecular assembly in oxime derivatives?
Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance hydrogen-bond acceptor capacity, favoring 1D chains via N-H···O interactions. Analyze crystal structures (e.g., CCDC entries) to correlate substituent effects with packing motifs. For example, methoxy groups promote π-π stacking in benzimidazole derivatives .
Q. Basic: What purification methods effectively remove impurities from synthesized this compound?
Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) separates unreacted ortho-phenylenediamine. Recrystallization from ethanol/water removes sodium acetate salts. Confirm purity via melting point analysis and LC-MS .
Q. Advanced: How can solvent polarity and pH modulate the kinetics of oxime formation from 1H-benzimidazole-2-carbaldehyde?
Answer: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack by hydroxylamine. At pH 4–5 (acetate buffer), the protonated aldehyde enhances electrophilicity. Track reaction progress via in-situ IR to monitor C=O disappearance (~1680 cm⁻¹). Compare rate constants (k) under varying conditions to optimize yield .
Q. Intermediate: What computational tools assist in analyzing hydrogen-bonding networks in benzimidazole-oxime crystals?
Answer: Use Mercury (CCDC) to visualize interactions and PLATON for topology analysis. Calculate interaction energies (e.g., AIM theory) to quantify hydrogen-bond strengths. Pair with DFT-derived electrostatic potential maps to predict interaction sites .
Q. Advanced: How can fluorinated analogs of benzimidazole-oxime derivatives improve enzyme inhibition efficacy?
Answer: Fluorine at the oxime α-carbon lowers pKa (enhancing nucleophilicity) and increases lipophilicity, improving membrane permeability. Synthesize 3-fluoro derivatives via nucleophilic substitution, and evaluate inhibition constants (Ki) using enzymatic assays (e.g., DAHPS inhibition in E. coli) .
Q. Notes
- Citations : Ensure reproducibility by referencing methodologies from peer-reviewed sources.
- Data Validation : Cross-check experimental results with computational models (e.g., DFT vs. crystallography) to address discrepancies.
- Safety : Follow GHS guidelines for handling oximes (e.g., PPE, fume hoods) .
Properties
IUPAC Name |
(NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYPHAQVSRTBJA-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415388 | |
Record name | 1H-benzimidazole-2-carbaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3173-92-0 | |
Record name | NSC127555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-benzimidazole-2-carbaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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